![molecular formula C10H21NO4 B3264787 (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol CAS No. 397246-12-7](/img/structure/B3264787.png)
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Overview
Description
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol, also known as Boc-L-2-amino-5-pentanol, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
Enhanced Percutaneous Absorption
One notable application of pentane-1,5-diol in scientific research is its role as an absorption enhancer for cutaneously administered drugs. For example, it has been found to increase the percutaneous absorption of the drug terbinafine when added to a gel, demonstrating its potential to enhance drug delivery through the skin. The most efficient concentration for this effect was observed at 5% pentane-1,5-diol, indicating its efficacy in facilitating drug penetration through the skin barrier (Evenbratt & Faergemann, 2009).
Comparative Effectiveness in Dermatology
Pentane-1,5-diol's effectiveness and safety in dermatological applications have been highlighted through comparisons with other diols, such as propane-1,2-diol. Research has shown that pentane-1,5-diol offers better drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity. These attributes make it an attractive ingredient for pharmaceutical formulations, especially for topical administration. Clinical trials further support its safety and efficacy, underlining its advantages over other commonly used diols (Jacobsson Sundberg & Faergemann, 2008).
Chemical and Pharmaceutical Characteristics
Pentane-1,5-diol has been compared to other diols in terms of chemical and pharmaceutical characteristics, showing it to be an effective solvent, water-binding substance, antimicrobial agent, and preservative. Its ability to enhance the percutaneous absorption of active substances, combined with its antimicrobial properties, makes it an efficient preservative and a desirable addition to dermatological preparations. Its cosmetic appeal, low risk for skin and eye irritation, low toxicity, and lack of unpleasant odor further contribute to its potential in improving the formulation of dermatological drugs (Faergemann et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNKNSFDFANKW-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.